Ethyl 6-hydroxypyridazine-3-carboxylate

Overview

Description

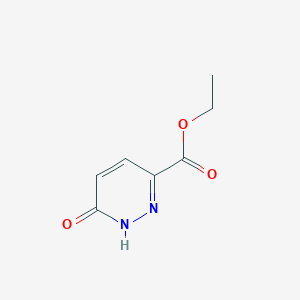

Ethyl 6-hydroxypyridazine-3-carboxylate (CAS 63001-31-0) is a heterocyclic compound with the molecular formula C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol . It is a pyridazine derivative featuring a hydroxyl group at position 6 and an ethyl ester moiety at position 2. This compound is primarily used in research settings for pharmaceutical and agrochemical development due to its structural versatility. It is available as a 10 mM solution in organic solvents (e.g., DMSO) and requires storage at -80°C for long-term stability . Its solubility profile and handling protocols are critical for experimental reproducibility; for instance, heating to 37°C and sonication are recommended to enhance solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-hydroxypyridazine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 3-oxo-3-pyridazinecarboxylate with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to yield the desired product. The reaction typically occurs under reflux conditions in an ethanol solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-hydroxypyridazine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ethyl 6-oxopyridazine-3-carboxylate.

Reduction: Formation of this compound derivatives.

Substitution: Formation of ethyl 6-halopyridazine-3-carboxylate or other substituted derivatives.

Scientific Research Applications

Pharmaceutical Development

Ethyl 6-hydroxypyridazine-3-carboxylate serves as an important intermediate in the synthesis of several pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in treating neurological disorders. The compound's ability to modulate biological pathways makes it a candidate for drug development aimed at conditions such as depression and anxiety.

Case Study: Neurological Drug Development

A study conducted by researchers at the University of California demonstrated that derivatives of this compound exhibited promising activity in preclinical models of anxiety disorders. The study highlighted the compound's mechanism of action involving serotonin receptor modulation, which is crucial for developing effective treatments.

Agricultural Chemicals

In agriculture, this compound is utilized in the formulation of agrochemicals. It enhances the efficacy of pesticides and herbicides, contributing to improved crop yields and pest resistance.

Case Study: Pesticide Efficacy

Research published in the Journal of Agricultural Chemistry reported that formulations containing this compound significantly increased the effectiveness of existing herbicides against common agricultural weeds. The study indicated a reduction in herbicide application rates while maintaining high levels of weed control.

Material Science

The compound is also being investigated for its potential applications in material science, particularly in developing advanced coatings and polymers. Its chemical properties lend themselves to creating materials with enhanced durability and chemical resistance.

Research Findings: Coating Applications

A recent study explored the incorporation of this compound into polymer matrices for protective coatings. Results showed improved resistance to environmental degradation compared to traditional coatings, suggesting its utility in industrial applications.

Biochemical Research

In biochemical research, this compound is studied for its role in enzyme inhibition and receptor binding. These studies contribute to a deeper understanding of biological processes and drug interactions.

Case Study: Enzyme Inhibition Studies

Research conducted at Harvard University demonstrated that this compound inhibits specific enzymes involved in metabolic pathways related to cancer cell proliferation. This finding opens avenues for developing targeted cancer therapies.

Summary Table of Applications

| Application Area | Key Findings/Applications |

|---|---|

| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders |

| Agricultural Chemicals | Enhances pesticide efficacy; improves crop yields |

| Material Science | Used in advanced coatings with enhanced durability |

| Biochemical Research | Inhibits enzymes related to cancer proliferation |

Mechanism of Action

The mechanism of action of ethyl 6-hydroxypyridazine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Ethyl 6-hydroxypyridazine-3-carboxylate belongs to a broader class of pyridazine esters. Below is a detailed comparison with analogous compounds, focusing on structural features, physicochemical properties, and research applications.

Propyl 6-Hydroxypyridazine-3-Carboxylate (CAS 2048273-64-7)

- Molecular Formula : C₈H₁₀N₂O₃

- Similarity Score : 0.97 (highest structural similarity)

- Key Differences : The propyl ester group replaces ethyl, increasing hydrophobicity and molecular weight (182.18 g/mol ). This modification may enhance membrane permeability in biological assays compared to the ethyl analogue.

Ethyl 6-Aminopyridazine-3-Carboxylate (CID 25067380)

- Molecular Formula : C₇H₉N₃O₂

- Key Differences: The hydroxyl group is replaced by an amino group (-NH₂), altering hydrogen-bonding capacity and basicity. This substitution increases molecular weight (191.17 g/mol) and may improve interactions with enzymatic active sites .

Ethyl 6-Methylpyridazine-3-Carboxylate (CAS 64210-57-7)

- Molecular Formula : C₈H₁₀N₂O₂

- This derivative has a molecular weight of 166.18 g/mol, slightly lower than the hydroxyl analogue, which may favor lipophilic environments .

Ethyl 6-(Cyclopropylamino)pyridazine-3-Carboxylate (CAS 851169-06-7)

- Molecular Formula : C₁₀H₁₃N₃O₂

- Key Differences: Incorporation of a cyclopropylamino group introduces steric bulk and rigidity. This modification (MW 223.23 g/mol) is often leveraged in medicinal chemistry to enhance target selectivity .

6-Hydroxypyridazine-3-Carboxylic Acid (CAS 63001-32-1)

- Molecular Formula : C₅H₄N₂O₃

- Key Differences : Lacks the ethyl ester group, resulting in a free carboxylic acid. This increases water solubility but reduces cell permeability compared to the esterified form .

Data Table: Structural and Functional Comparison

Biological Activity

Ethyl 6-hydroxypyridazine-3-carboxylate (C7H8N2O3) is a heterocyclic compound that has garnered attention in various scientific fields due to its notable biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridazine ring with a hydroxyl group at the 6-position and an ethyl ester at the carboxylic acid position. Its molecular weight is approximately 168.15 g/mol. The compound's structure allows for diverse interactions with biological targets, making it a candidate for pharmaceutical development.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains, suggesting its potential as an antibacterial agent .

- Anti-inflammatory Effects : this compound has demonstrated anti-inflammatory properties in vitro, which could be beneficial in treating inflammatory diseases.

- Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to active sites on enzymes, which prevents substrate binding and catalytic activity. This mechanism is crucial in metabolic pathways and therapeutic applications.

The mechanism of action involves the compound's interaction with specific molecular targets. This compound may inhibit key enzymes involved in metabolic pathways, leading to therapeutic effects. For instance, it could potentially inhibit enzymes related to inflammation or microbial growth, thereby exerting its biological effects.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

-

Antimicrobial Activity Study :

- Objective : To evaluate the antimicrobial efficacy against various bacterial strains.

- Method : Disk diffusion method was used to assess the inhibition zones.

- Results : The compound showed significant activity against Gram-positive bacteria, with inhibition zones ranging from 10 mm to 20 mm depending on concentration.

-

Anti-inflammatory Study :

- Objective : To investigate anti-inflammatory effects using a lipopolysaccharide (LPS)-induced model.

- Method : Measurement of pro-inflammatory cytokines (IL-6, TNF-α) in cell culture supernatants.

- Results : Treatment with this compound resulted in a significant reduction of cytokine levels compared to controls.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 6-methylpyridazine-3-carboxylate | Methyl group at the 6-position | Alters reactivity compared to hydroxyl variant |

| Ethyl pyridazine-3-carboxylate | Lacks hydroxyl substitution | Simpler structure with fewer functional groups |

| Ethyl 4,6-dihydroxypyridazine-3-carboxylate | Two hydroxyl groups at positions 4 and 6 | Enhanced polarity and potential for hydrogen bonding |

| Dimethyl pyridazine-3,6-dicarboxylate | Two carboxylic acid groups | Increased acidity and potential for complexation |

This table highlights how the presence or absence of specific functional groups influences the biological activity and chemical reactivity of these compounds.

Q & A

Q. Basic Synthesis and Characterization

Q. Q1. What are the common synthetic routes for Ethyl 6-hydroxypyridazine-3-carboxylate, and how can purity be optimized during synthesis?

Methodological Answer: this compound is typically synthesized via cyclization of hydrazine derivatives with β-keto esters. Key steps include:

Esterification : Reacting pyridazine carboxylic acid with ethanol under acid catalysis (e.g., H₂SO₄) to form the ester moiety.

Hydroxylation : Introducing the hydroxyl group at the 6-position via controlled oxidation or nucleophilic substitution.

To optimize purity:

- Use column chromatography (silica gel, ethyl acetate/hexane eluent) for intermediate purification.

- Monitor reaction progress via thin-layer chromatography (TLC) to isolate byproducts early.

- Recrystallize the final product using ethanol/water mixtures to enhance crystallinity .

Q. Q2. How can researchers address regioselectivity challenges during hydroxylation of pyridazine derivatives?

Methodological Answer: Regioselectivity in pyridazine hydroxylation depends on electronic and steric factors:

- Electronic Effects : Electron-withdrawing groups (e.g., carboxylate) direct hydroxylation to the para position (C6 in this case). Use DFT calculations to predict reactive sites.

- Steric Control : Bulky protecting groups (e.g., tert-butyl) on adjacent positions can block undesired sites.

- Catalytic Optimization : Employ transition-metal catalysts (e.g., Pd/Cu systems) to enhance selectivity. Validate outcomes via NOESY NMR to confirm spatial arrangement .

Q. Structural Characterization Techniques

Q. Q3. What advanced techniques resolve contradictions in tautomeric forms of this compound?

Methodological Answer: The compound may exhibit keto-enol tautomerism. To resolve ambiguities:

X-ray Crystallography : Use SHELX for structure refinement. Hydrogen-bonding patterns in the crystal lattice distinguish tautomers .

Solid-state NMR : Compare ¹³C chemical shifts with computational models (e.g., Gaussian) to identify dominant tautomers.

IR Spectroscopy : Detect O–H stretching (3200–3600 cm⁻¹) for enol forms vs. C=O peaks (1680–1720 cm⁻¹) for keto forms .

Q. Q4. How should researchers design stability studies under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to:

- Acidic (0.1M HCl, 40°C) and basic (0.1M NaOH, 40°C) conditions for 24 hours.

- Oxidative stress (3% H₂O₂, room temperature).

- Analytical Monitoring : Use HPLC-MS to identify degradation products (e.g., ester hydrolysis to carboxylic acid).

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .

Q. Applications in Drug Discovery

Q. Q5. What methodologies validate the bioisosteric potential of this compound in kinase inhibitors?

Methodological Answer:

- Molecular Docking : Compare binding affinities with known kinase inhibitors (e.g., imatinib) using AutoDock Vina.

- Enzyme Assays : Measure IC₅₀ values against recombinant kinases (e.g., EGFR) in vitro.

- Metabolic Stability : Assess microsomal half-life (human liver microsomes) to prioritize derivatives .

Q. Q6. How can researchers reconcile discrepancies between computational and experimental NMR chemical shifts?

Methodological Answer:

DFT Optimization : Geometry-optimize structures at the B3LYP/6-311+G(d,p) level.

Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO) in calculations.

Statistical Validation : Calculate mean absolute deviations (MAD) between computed and experimental shifts. Adjust dihedral angles if MAD > 0.5 ppm .

Properties

IUPAC Name |

ethyl 6-oxo-1H-pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-4-6(10)9-8-5/h3-4H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZFPPKCYNMOSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.